molecular formula C22H18N4O B2550630 11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine CAS No. 299401-15-3

11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine

Cat. No. B2550630
CAS RN: 299401-15-3
M. Wt: 354.413
InChI Key: YKHYHBZDFOUOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine” is a complex organic molecule that contains several functional groups and rings, including a benzene ring, a pyrimidine ring, and an imine group. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the pyrimidine ring would contribute to the compound’s aromaticity, while the imine group would likely have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the imine group and the aromatic rings. The imine group could potentially undergo reactions such as hydrolysis, reduction, or reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its melting point would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has highlighted the synthesis of new benzo[5,6]chromeno[2,3-d]pyrimidine derivatives, showcasing their potent antibacterial activity against both gram-positive and gram-negative bacterial species. One derivative demonstrated greater antibacterial activity against gram-negative bacteria compared to known antibiotics such as ciprofloxacin and amoxicillin (Ameli et al., 2017).

Molecular Docking Studies for Breast Cancer

Molecular docking studies on chromeno[4,3-b]pyridine derivatives, including structures similar to the compound , have shown promise for breast cancer treatment. These studies indicate that specific derivatives exhibit high activity toward breast cancer cell lines, highlighting their potential as anticancer agents (Ghani et al., 2022).

Catalytic Applications

Studies involving chromenopyrimidine derivatives have also explored their utility in catalysis, demonstrating their effectiveness in facilitating various chemical reactions. This research underscores the versatility of chromenopyrimidine compounds in chemical synthesis and their potential utility in developing new catalytic processes (Brahmachari & Nayek, 2017).

Novel Synthetic Routes

Research has developed novel methods for synthesizing chromenopyrimidine derivatives, providing new pathways for the creation of these compounds. These methods offer more efficient, cost-effective, and environmentally friendly approaches to synthesizing such complex molecules, which could be beneficial for further medicinal and industrial applications (Osyanin et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would likely involve interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYHBZDFOUOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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